molecular formula C7H18Cl2N2 B2472477 3-[(Dimethylamino)methyl]cyclobutan-1-amine;dihydrochloride CAS No. 2344685-67-0

3-[(Dimethylamino)methyl]cyclobutan-1-amine;dihydrochloride

Cat. No.: B2472477
CAS No.: 2344685-67-0
M. Wt: 201.14
InChI Key: KEGZVWBNYYNQFN-FNIRFVFUSA-N
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Description

3-[(Dimethylamino)methyl]cyclobutan-1-amine;dihydrochloride is a chemical compound with the molecular formula C7H16N2·2HCl. It is a derivative of cyclobutanamine, where the amino group is substituted with a dimethylaminomethyl group. This compound is often used in various chemical and pharmaceutical applications due to its unique structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Dimethylamino)methyl]cyclobutan-1-amine typically involves the following steps:

    Formation of Cyclobutanone: The starting material, cyclobutanone, is prepared through the cyclization of 1,4-dibromobutane with sodium amide.

    Reductive Amination: Cyclobutanone undergoes reductive amination with dimethylamine in the presence of a reducing agent such as sodium cyanoborohydride to form 3-[(Dimethylamino)methyl]cyclobutan-1-amine.

    Formation of Dihydrochloride Salt: The free base is then treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of 3-[(Dimethylamino)methyl]cyclobutan-1-amine;dihydrochloride involves large-scale synthesis using similar steps but optimized for higher yields and purity. The process includes:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

    Purification: Employing techniques such as crystallization and recrystallization to obtain the pure dihydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

3-[(Dimethylamino)methyl]cyclobutan-1-amine;dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding N-oxides.

    Reduction: It can be reduced using reducing agents such as lithium aluminum hydride to form secondary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: N-oxides of 3-[(Dimethylamino)methyl]cyclobutan-1-amine.

    Reduction: Secondary amines.

    Substitution: Various substituted cyclobutanamines.

Scientific Research Applications

3-[(Dimethylamino)methyl]cyclobutan-1-amine;dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 3-[(Dimethylamino)methyl]cyclobutan-1-amine;dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of the target molecules. The cyclobutanamine structure provides rigidity, which can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(Dimethylamino)methyl]cyclopentan-1-amine;dihydrochloride
  • 3-[(Dimethylamino)methyl]cyclohexan-1-amine;dihydrochloride
  • 3-[(Dimethylamino)methyl]cycloheptan-1-amine;dihydrochloride

Uniqueness

3-[(Dimethylamino)methyl]cyclobutan-1-amine;dihydrochloride is unique due to its cyclobutane ring, which imparts distinct steric and electronic properties compared to its cyclopentane, cyclohexane, and cycloheptane analogs. The smaller ring size of cyclobutane results in higher ring strain, which can influence the reactivity and stability of the compound.

Properties

IUPAC Name

3-[(dimethylamino)methyl]cyclobutan-1-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2.2ClH/c1-9(2)5-6-3-7(8)4-6;;/h6-7H,3-5,8H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEGZVWBNYYNQFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1CC(C1)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2344685-67-0
Record name rac-(1r,3r)-3-[(dimethylamino)methyl]cyclobutan-1-amine dihydrochloride
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